Antibiotic LB 10517

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

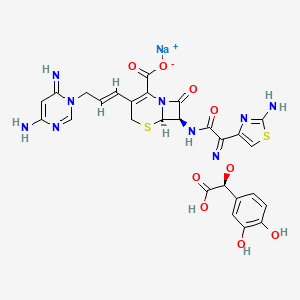

Antibiotic LB 10517 is a catechol-substituted cephalosporin with a broad antibacterial spectrum.

Wissenschaftliche Forschungsanwendungen

Antibiotic Properties and Efficacy

- Antibiotic LB 10517, as part of a class of novel antibiotics, exhibits potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). TAN-1057 A, B, C, and D, produced by Gram-negative bacteria, are closely related to LB 10517 and show significant efficacy against both Gram-negative and Gram-positive bacteria, including MRSA. These antibiotics inhibit protein biosynthesis in bacteria and have shown protective effects in experimental MRSA infections in mice (Katayama et al., 1993).

Environmental Impact and Resistance

- The widespread use of antibiotics like LB 10517 in animal husbandry contributes significantly to environmental antibiotic pollution. This widespread exposure can lead to the development of antibiotic-resistant bacteria, which is a growing concern for both environmental and human health (Kemper, 2008).

Antibiotic Resistance Mechanisms

- Understanding and overcoming antibiotic resistance is vital in the context of antibiotics like LB 10517. Bacteria exposed to sub-lethal doses of antibiotics can mutate and develop resistance. This resistance can arise from genetic mutations or the acquisition of resistance genes. The increasing prevalence of drug-resistant bacteria, along with the limited discovery of new antibiotics, emphasizes the importance of studying antibiotic resistance mechanisms (Richardson, 2017).

Biohybrid Nanomaterials for Antibacterial Applications

- Recent studies have explored the use of biohybrid nanomaterials, combining antibiotics like LB 10517 with other compounds, to enhance their efficacy. These nanomaterials have shown promising results in both in vitro and in vivo antibacterial activities, offering potential new strategies in the fight against antibiotic-resistant bacteria (Wu et al., 2015).

Probiotic Interaction Studies

- The interaction of probiotic bacteria with antibiotics like LB 10517 is an area of interest, particularly in studying the anti-adherence properties of probiotic strains against pathogens. Such interactions can help in understanding the synergistic effects of probiotics and antibiotics in combating infections (Nowak Adriana et al., 2016).

Eigenschaften

CAS-Nummer |

175553-22-7 |

|---|---|

Produktname |

Antibiotic LB 10517 |

Molekularformel |

C27H24N9NaO9S2 |

Molekulargewicht |

705.7 g/mol |

IUPAC-Name |

sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C27H25N9O9S2.Na/c28-16-7-17(29)35(10-31-16)5-1-2-12-8-46-24-19(23(40)36(24)20(12)25(41)42)33-22(39)18(13-9-47-27(30)32-13)34-45-21(26(43)44)11-3-4-14(37)15(38)6-11;/h1-4,6-7,9-10,19,21,24,29,37-38H,5,8,28H2,(H2,30,32)(H,33,39)(H,41,42)(H,43,44);/q;+1/p-1/b2-1+,29-17?,34-18+;/t19-,21+,24-;/m1./s1 |

InChI-Schlüssel |

XWSGXPDTWCZCTR-KQNRULBFSA-M |

Isomerische SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)[O-])/C=C/CN5C=NC(=CC5=N)N.[Na+] |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)[O-])C=CCN5C=NC(=CC5=N)N.[Na+] |

Kanonische SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)[O-])C=CCN5C=NC(=CC5=N)N.[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Antibiotic LB 10517; LB 10517; LB-10517; LB10517; Antibiotic LB-10517; Antibiotic LB10517; |

Herkunft des Produkts |

United States |

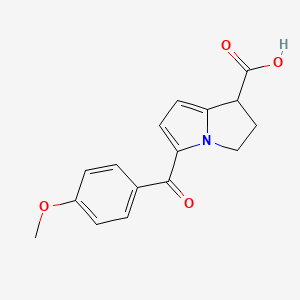

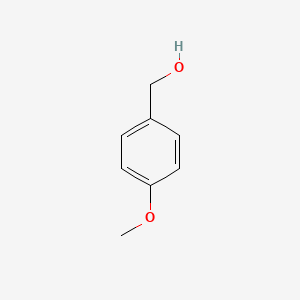

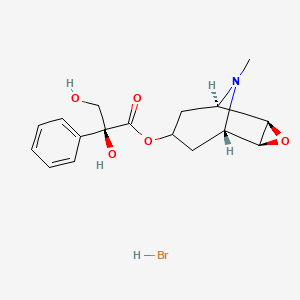

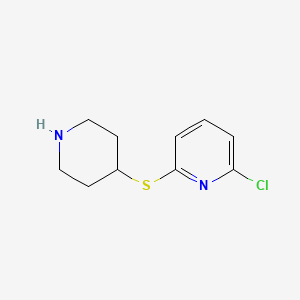

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

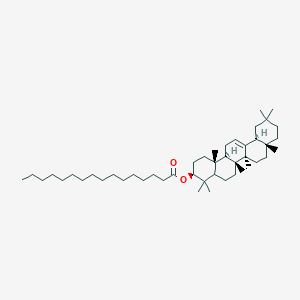

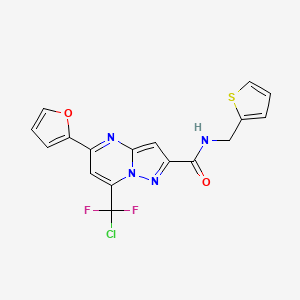

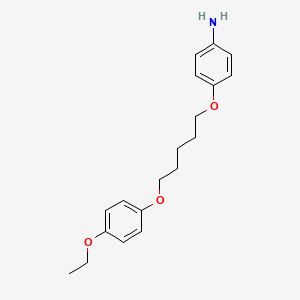

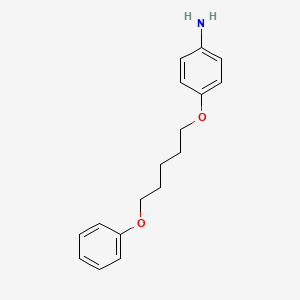

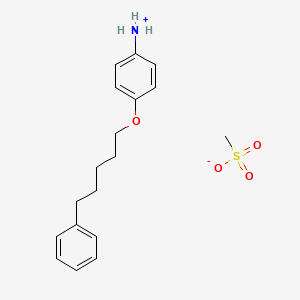

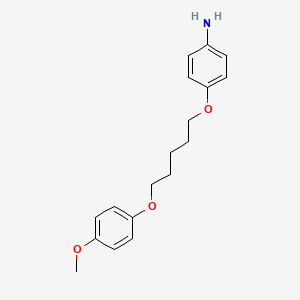

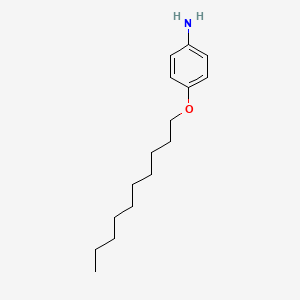

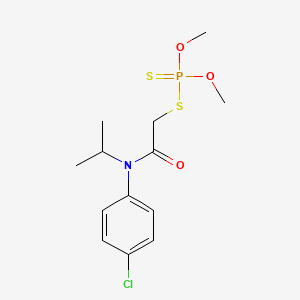

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.